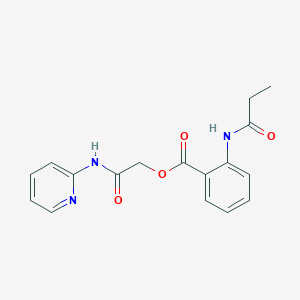![molecular formula C21H17NO6 B10865061 dimethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10865061.png)
dimethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE is a complex organic compound with a molecular formula of C21H17NO6 . It is typically found as a white to pale yellow crystalline solid . This compound is notable for its unique structure, which includes an indene-2-ylidene moiety linked to a terephthalate ester, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE typically involves the reaction of benzylideneindane-1,3-dione with dimethyl terephthalate under specific conditions . One common method includes the use of a methylating agent such as iodomethane in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research has explored its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The indene-2-ylidene moiety allows it to bind with high affinity to various receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis . This binding can inhibit or activate specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE can be compared to other indene derivatives and terephthalate esters:
Indane-1,3-dione: Similar in structure but lacks the terephthalate ester, making it less versatile in certain applications.
Dimethyl terephthalate: While it shares the terephthalate ester, it does not have the indene-2-ylidene moiety, limiting its biological activity.
Indole derivatives: These compounds share the aromatic indole structure but differ significantly in their chemical properties and applications.
Propiedades
Fórmula molecular |
C21H17NO6 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
dimethyl 2-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C21H17NO6/c1-11(17-18(23)13-6-4-5-7-14(13)19(17)24)22-16-10-12(20(25)27-2)8-9-15(16)21(26)28-3/h4-10,23H,1-3H3 |
Clave InChI |
CXKZXTIDJKNAHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)C2=C(C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine](/img/structure/B10864981.png)
![(2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10864988.png)
![(2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10864989.png)
![2-{4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10864995.png)
![2-{3-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10865018.png)
![(4Z)-5-methyl-2-(4-nitrophenyl)-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865031.png)

![5-hydrazinyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10865044.png)
![2-[2-(2-Quinolyl)carbohydrazonoyl]benzoic acid](/img/structure/B10865051.png)
![5-[4-(Dimethylamino)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B10865054.png)
![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[1-(4-morpholinylmethyl)cyclopentyl]-](/img/structure/B10865065.png)
![8-Ethyl-2-(4-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10865067.png)
![2-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzonitrile](/img/structure/B10865073.png)
![3-(2-Methylallyl)-2-(2-propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10865080.png)
